molecular formula C14H12ClNO4 B7739968 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B7739968
M. Wt: 293.70 g/mol
InChI Key: PWVADVOBRVKZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative characterized by a cyclopenta-fused chromen-4-one core substituted with a chloro group at position 8 and an acetamide moiety at position 5. Coumarins are known for diverse biological activities, including anti-inflammatory, anticancer, and anticoagulant properties .

Properties

IUPAC Name

2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-4-9-7-2-1-3-8(7)14(18)20-11(9)5-12(10)19-6-13(16)17/h4-5H,1-3,6H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVADVOBRVKZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursor Ketones

The cyclopenta[c]chromen core is typically synthesized via acid-catalyzed cyclization of substituted diketones or keto-esters. For example, heating 2-hydroxyacetophenone derivatives with cyclopentanone in the presence of sulfuric acid yields the tetrahydrocyclopenta[c]chromen-4-one scaffold. Modifications include using p-toluenesulfonic acid (PTSA) in toluene under reflux, achieving yields of 68–72%.

Key Reaction Parameters

ParameterConditionYield (%)Source
CatalystH₂SO₄ (conc.)65
CatalystPTSA in toluene72
Temperature110–120°C
Reaction Time6–8 hours

Chlorination at Position 8

Introducing the chloro substituent at position 8 is achieved via electrophilic aromatic substitution. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively substitutes the aromatic ring, with yields of 85–90%. Alternatively, N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at room temperature provides milder conditions but lower yields (70–75%).

Etherification for Oxyacetamide Side Chain Installation

The 7-hydroxy group of the chlorinated intermediate undergoes etherification to introduce the acetamide moiety.

Williamson Ether Synthesis

Reacting 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours yields the target compound. This method achieves 60–65% yield but requires careful drying to avoid hydrolysis.

Optimization Challenges

  • Solvent Choice : Acetone minimizes side reactions compared to polar aprotic solvents like DMF, which promote over-alkylation.

  • Base Selection : K₂CO₃ outperforms NaOH due to milder basicity, reducing ester hydrolysis risks.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the Mitsunobu reaction couples 7-hydroxy chromen with hydroxyacetamide derivatives. This method offers higher regioselectivity (yields up to 78%) but is cost-prohibitive for large-scale synthesis.

Amidation Strategies

Direct Aminolysis of Esters

When starting from methyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, treatment with aqueous ammonia in methanol at 50°C for 24 hours affords the acetamide. Yields range from 50–55%, with residual ester requiring column chromatography for removal.

Carbodiimide-Mediated Coupling

Activating the acetic acid derivative (from hydrolysis of the ester) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables coupling with ammonium chloride. This method achieves 80–85% purity but necessitates rigorous pH control (pH 7–8).

Comparative Analysis of Amidation Methods

MethodConditionsYield (%)Purity (%)Source
AminolysisNH₃/MeOH, 50°C, 24h5590
EDC/HOBt CouplingEDC, HOBt, NH₄Cl, RT, 12h7095

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography using ethyl acetate/hexane (3:7) eluent effectively isolates the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, ArH), 4.60 (s, 2H, OCH₂CO), 2.90–3.10 (m, 4H, cyclopentane CH₂).

  • IR : 1680 cm⁻¹ (C=O, amide), 1245 cm⁻¹ (C-O-C ether).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclization and etherification steps reduces reaction times by 40% and improves yields to 75–80% by enhancing heat transfer and mixing efficiency.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in chlorination steps reduces environmental impact while maintaining yields at 82–85% .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acid, amine.

Scientific Research Applications

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents at position 7 (e.g., ester, carboxylic acid, or alkyl chains) and modifications to the cyclopenta[c]chromen scaffold. Below is a systematic comparison:

Functional Group Variations

a) Isopropyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate ()
  • Molecular Formula : C₁₇H₁₇ClO₅
  • Molecular Weight : 336.77 g/mol
  • Key Features : Ester group (isopropyl) instead of acetamide. Esters are typically more lipophilic than amides, enhancing membrane permeability but reducing hydrogen-bonding capacity.
  • Applications : Used as an intermediate in synthetic chemistry; commercial availability suggests utility in drug discovery pipelines .
b) [(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid ()
  • Molecular Formula : C₂₀H₂₄O₅
  • Molecular Weight : 344.4 g/mol
  • Key Features : Hexyl chain at position 8 and carboxylic acid at position 6. The hexyl group increases lipophilicity (predicted XLogP3: 4.8), while the carboxylic acid enhances solubility in polar solvents .
  • Applications: Potential use in high-protein edema or cancer therapy, inferred from coumarin’s role in modulating cell-cell communication .
c) Ethyl (8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate ()
  • Molecular Formula : C₂₂H₁₉ClO₅
  • Molecular Weight : 398.83 g/mol
  • Predicted collision cross-section (CCS) values suggest stable adduct formation in mass spectrometry .
d) Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate ()
  • Molecular Formula : C₁₅H₁₃ClO₅
  • Molecular Weight : 308.72 g/mol
  • Key Features : Smaller ester group (methyl) reduces steric hindrance, possibly favoring enzymatic hydrolysis to the active carboxylic acid form .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors
Target Acetamide 8-Cl, 7-acetamide ~309 (estimated) ~2.5* 1 (NH₂) 3
Isopropyl ester () 8-Cl, 7-isopropyl ester 336.77 ~3.2* 0 5
Hexyl acetic acid () 8-hexyl, 7-COOH 344.4 4.8 1 (COOH) 5
Ethyl phenylacetate () 8-Cl, 7-phenyl ester 398.83 ~4.0* 0 5

*Estimated based on structural analogs.

Biological Activity

2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a synthetic compound derived from a class of chromenones. Its unique structural features suggest potential biological activities that warrant investigation. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClO5C_{15}H_{13}ClO_5, with a molecular weight of 308.71 g/mol. The compound features a chloro group and an acetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects on various bacterial strains. In vitro assays demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant capabilities. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicated that it scavenges free radicals effectively.
  • Anti-inflammatory Effects : Inflammation models have shown that this compound may reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibits cytotoxic effects, leading to apoptosis in a dose-dependent manner.

The mechanisms through which this compound exerts its biological effects are under investigation. Key hypotheses include:

  • Inhibition of Enzymatic Activity : The presence of the chloro group may enhance the compound's ability to inhibit specific enzymes involved in bacterial metabolism.
  • Modulation of Signaling Pathways : Evidence suggests that the compound may modulate signaling pathways associated with inflammation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli using disk diffusion and broth microdilution methods. Results indicated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

Study 2: Antioxidant Activity

In a DPPH assay, the compound exhibited an IC50 value of 30 µg/mL, demonstrating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 3: Cytotoxicity in Cancer Cells

In vitro studies on MCF-7 cells showed that treatment with the compound at concentrations ranging from 10 to 100 µM resulted in increased apoptosis rates as assessed by flow cytometry. The mechanism was linked to increased levels of caspase activation.

Data Tables

Activity TypeAssay MethodResult
AntimicrobialDisk DiffusionMIC: S. aureus - 25 µg/mL
MIC: E. coli - 50 µg/mL
AntioxidantDPPH AssayIC50: 30 µg/mL
CytotoxicityFlow CytometryApoptosis rate increased

Q & A

Q. What are the optimized synthetic routes for 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide, and how can yield be improved?

  • Methodological Answer : The synthesis involves a multi-step process:
  • Step 1 : Formation of the tetrahydrocyclopenta[c]chromen core via condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Chlorination at the 8-position using electrophilic reagents (e.g., Cl2/FeCl3) .
  • Step 3 : Etherification with bromoacetamide under nucleophilic conditions (K2CO3 in DMF) .
  • Optimization : Yield improvements (from ~45% to 70%) are achieved by controlling reaction temperature (50–60°C), using anhydrous solvents, and employing catalytic amounts of Lewis acids (e.g., ZnCl2) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the chromen core (δ 6.8–7.2 ppm for aromatic protons) and acetamide linkage (δ 2.1 ppm for CH3) .
  • HPLC : Purity assessment (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the fused cyclopentane ring .

Q. What are the key physicochemical properties relevant to solubility and stability?

  • Methodological Answer :
  • Solubility : Low aqueous solubility (logP ~2.8) due to the hydrophobic chromen core; enhanced using DMSO or PEG-based co-solvents .
  • Stability : Degrades under UV light (λ > 300 nm) via photooxidation of the chromen ring. Store in amber vials at –20°C .

Advanced Research Questions

Q. How can researchers investigate the compound's biological activity and mechanism of action?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition (e.g., CDK2 or EGFR) using fluorescence polarization assays .
  • Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify affinity (Kd values) for target proteins .
  • Molecular Docking : Use AutoDock Vina to model interactions between the chloro-substituted chromen and ATP-binding pockets .

Q. How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Step 1 : Cross-validate with 2D NMR (COSY, HSQC) to confirm proton coupling and carbon assignments .
  • Step 2 : Compare experimental IR spectra (C=O stretch at ~1680 cm<sup>−1</sup>) with DFT-calculated vibrational modes .
  • Step 3 : Re-examine synthetic intermediates to rule out regioisomeric byproducts .

Q. What computational strategies are effective for predicting SAR with structural analogs?

  • Methodological Answer :
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., Cl vs. OCH3 at position 8) with bioactivity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substitutions impacting binding (e.g., replacing chloro with methoxy reduces hydrophobic interactions by ~1.2 kcal/mol) .

Q. How do structural analogs (e.g., 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives) inform SAR studies?

  • Methodological Answer :
  • Analog Comparison :
CompoundSubstituentBioactivity (IC50)
Parent8-Cl12 µM (CDK2)
Analog 18-OCH345 µM (CDK2)
Analog 28-NO2>100 µM (CDK2)
  • Key Insight : Electron-withdrawing groups (Cl) enhance activity by stabilizing π-π stacking in hydrophobic pockets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Variable Control : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50 vs. logD7.4) .
  • Orthogonal Validation : Confirm cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.